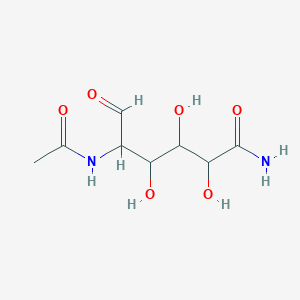

2-Acetamido-2-deoxy-D-galacturonamide

Description

Contextualization within Carbohydrate Chemistry and Glycobiology

The presence of the N-acetyl group and the amide at the uronic acid position are critical for its interactions within biological systems. These modifications can affect solubility, hydrogen bonding capabilities, and enzymatic recognition, thereby dictating the biological activity of the polysaccharides in which it resides.

Significance of 2-Acetamido-2-deoxy-D-galacturonamide as a Constituent Monosaccharide in Complex Glycans

The true significance of this compound becomes apparent when examining its role as a building block in complex glycans, particularly the surface polysaccharides of bacteria. These glycans, which include capsular polysaccharides (CPS) and the O-specific polysaccharides (O-antigens) of lipopolysaccharides (LPS), form a protective layer around the bacterial cell and are critical for its survival and interaction with the environment.

This monosaccharide is a known component of the O-antigen of certain strains of Pseudomonas aeruginosa and the capsular polysaccharide of Acinetobacter baumannii, both of which are significant opportunistic human pathogens. nih.gov In these contexts, the presence of this compound contributes to the antigenic diversity of the bacteria, influencing how they are recognized by the host immune system. The specific arrangement of this and other monosaccharides within the polysaccharide chain creates a unique antigenic signature.

Historical Perspective of its Discovery and Initial Characterization within Microbial Systems

The discovery and characterization of this compound are intrinsically linked to the structural elucidation of bacterial polysaccharides. While pinpointing a single, isolated discovery of the free monosaccharide is challenging, its identification as a component of complex glycans emerged from detailed chemical analyses of bacterial cell surface structures.

Pioneering work in the 1980s on the O-specific polysaccharide of Pseudomonas aeruginosa NCTC 8505 by researchers such as Tahara and Wilkinson laid the groundwork. Their studies identified a related compound, 2-acetamido-2-deoxy-L-galacturonic acid, as a key constituent of the repeating unit of the O-antigen. nih.govnih.gov Subsequent and more detailed structural investigations of various Pseudomonas aeruginosa immunotypes and other bacteria led to the characterization of different amide and acylated derivatives of galacturonic acid, including this compound.

These initial characterizations relied on a combination of chemical degradation techniques, such as acid hydrolysis and methylation analysis, coupled with advanced spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry. These powerful analytical tools allowed scientists to piece together the complex puzzle of polysaccharide structures, revealing the presence and specific linkages of novel monosaccharides like this compound. The identification of its activated nucleotide sugar precursor, UDP-2-acetamido-2-deoxy-D-galacturonamide, further solidified its role in the biosynthesis of these vital bacterial structures.

Chemical and Physical Properties

Below are the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 93790-40-0 biosynth.com |

| Molecular Formula | C₈H₁₄N₂O₆ biosynth.com |

| Molecular Weight | 234.21 g/mol biosynth.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O6 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

5-acetamido-2,3,4-trihydroxy-6-oxohexanamide |

InChI |

InChI=1S/C8H14N2O6/c1-3(12)10-4(2-11)5(13)6(14)7(15)8(9)16/h2,4-7,13-15H,1H3,(H2,9,16)(H,10,12) |

InChI Key |

RVSLEPKUAJVXHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(C(=O)N)O)O)O |

Origin of Product |

United States |

Occurrence and Biological Distribution of 2 Acetamido 2 Deoxy D Galacturonamide

Presence in Microbial Polysaccharides

2-Acetamido-2-deoxy-D-galacturonamide has been identified as a key structural component of polysaccharides in a range of microorganisms. Its primary documented occurrence is within the O-antigen portion of bacterial lipopolysaccharides, which are major surface antigens and virulence factors.

The O-antigen, or O-polysaccharide, is the outermost domain of the LPS molecule and exhibits immense structural diversity across different bacterial species and serotypes. glycoscience.ru This variability is a major determinant of the serological specificity of a bacterium. glycoscience.ru The inclusion of rare or modified sugars, such as this compound, contributes significantly to this diversity.

The O-antigen of Pseudomonas aeruginosa serotype O6 contains the chemical compound this compound (D-GalNAcAN). nih.govresearchgate.net This component, along with 2-deoxy-2-formamido-D-galacturonic acid (D-GalNFoA), L-rhamnose (L-Rha), and 2-acetamido-2,6-dideoxy-D-glucose (D-QuiNAc), forms the repeating unit of the polysaccharide chain. asm.org The biosynthesis of D-GalNAcAN in this serotype is dependent on the wbpS gene, which encodes a protein with amidotransferase activity. nih.govresearchgate.net This enzyme is responsible for the amidation of the precursor, 2-acetamido-2-deoxy-D-galacturonic acid (D-GalNAcA). nih.govresearchgate.net The structure of the O6 O-antigen is related to that of Francisella tularensis and Shigella dysenteriae type 7. nih.gov

Table 1: Research Findings on this compound in Pseudomonas aeruginosa O6

| Finding | Description | Source(s) |

| Component Identification | This compound (D-GalNAcAN) is a confirmed constituent of the O6 O-antigen. | nih.gov, asm.org, researchgate.net |

| Associated Sugars | The O-antigen repeating unit also includes L-rhamnose, 2-deoxy-2-formamido-D-galacturonic acid, and 2-acetamido-2,6-dideoxy-D-glucose. | asm.org |

| Biosynthetic Gene | The wbpS gene is required for the synthesis of the D-GalNAcAN residue. | nih.gov, researchgate.net |

| Structural Relation | The O6 O-antigen shows structural similarity to the O-antigens of Francisella tularensis and Shigella dysenteriae type 7. | nih.gov |

The O-specific polysaccharide of Francisella tularensis, the causative agent of tularemia, is composed of a repeating tetrasaccharide unit. nih.govplos.org Structural analysis has shown that two of the four sugar residues in this repeating unit are this compound (D-GalNAcAN). nih.govnih.gov The other components are 2-acetamido-2,6-dideoxy-D-glucose (D-QuiNAc) and 4,6-dideoxy-4-formamido-D-glucose (D-Qui4NFm), present in a 1:1:2 ratio with D-GalNAcAN. nih.gov The complete structure of the tetrasaccharide repeat has been established as: →4)-α-D-GalpNAcAN-(1→4)-α-D-GalpNAcAN-(1→3)-β-D-QuipNAc-(1→2)-β-D-Quip4NFm-(1→. nih.govplos.org This O-antigen is not only a component of the LPS but also forms a capsule-like polysaccharide on the bacterial surface. plos.orgfrontiersin.org

Table 2: Characterization of this compound in Francisella tularensis O-Antigen

| Aspect | Description | Source(s) |

| Repeating Unit | The O-antigen is a polymer of a repeating tetrasaccharide. | nih.gov, plos.org |

| Stoichiometry | Contains two moles of this compound (D-GalNAcAN) per repeating unit. | nih.gov, nih.gov |

| Other Components | The repeating unit also includes one mole of 2-acetamido-2,6-dideoxy-D-glucose (D-QuiNAc) and one mole of 4,6-dideoxy-4-formamido-D-glucose (D-Qui4NFm). | nih.gov, nih.gov |

| Linkage Structure | The established structure is →4)-α-D-GalpNAcAN-(1→4)-α-D-GalpNAcAN-(1→3)-β-D-QuipNAc-(1→2)-β-D-Quip4NFm-(1→. | nih.gov, plos.org |

| Biological Form | Exists as both a component of LPS and as an O-antigen capsular polysaccharide. | plos.org, frontiersin.org |

This compound has been detected in the O-antigen of Shigella dysenteriae type 7. nih.gov Genetic analysis of the S. dysenteriae O7 O-antigen gene cluster revealed the presence of genes required for the synthesis of nucleotide sugars, including UDP-2-acetamido-2-deoxy-D-galacturonamide. nih.gov The O-antigen structure of S. dysenteriae O7 is identical to that of the Shiga toxin-producing Escherichia coli O121. nih.gov This structural relationship is mirrored by a high degree of similarity in their respective O-antigen gene clusters. nih.gov

Table 3: Detection of this compound in Shigella dysenteriae O-Antigen

| Feature | Details | Source(s) |

| Serotype | Detected in Shigella dysenteriae type 7. | nih.gov |

| Genetic Basis | The O-antigen gene cluster contains genes for the synthesis of UDP-2-acetamido-2-deoxy-D-galacturonamide. | nih.gov |

| Structural Identity | The O-antigen structure is identical to that of Escherichia coli O121. | nih.gov |

| Genetic Identity | The O-antigen gene clusters of S. dysenteriae O7 and E. coli O121 share the same genes and organization. | nih.gov |

Proteus mirabilis is a Gram-negative bacterium known for causing urinary tract infections. wikipedia.org Its cell surface is characterized by a highly variable lipopolysaccharide O-antigen, which is the primary basis for its serological classification into numerous O-serogroups. researchgate.net While detailed structures for many Proteus O-antigens have been elucidated, revealing a wide variety of sugar components, the available scientific literature from the conducted searches does not specify the presence of this compound in the O27 serogroup. Structural analyses have been performed on other serotypes, such as O6, O9, O23, and O84, identifying components like N-acetylglucosamine and galacturonic acid, but not the specific amide derivative for O27. nih.govnih.govnih.gov

Table 4: Status of this compound in Proteus mirabilis O27 O-Antigen

| Aspect | Finding | Source(s) |

| Presence in O27 | The presence of this compound in the O-antigen of Proteus mirabilis O27 is not documented in the reviewed literature. | N/A |

| General P. mirabilis O-Antigens | O-antigens are highly variable and are the basis for serotyping. | researchgate.net |

| Other Serotypes | Structural studies of other serotypes (e.g., O6, O23) have identified different sugar compositions. | nih.gov |

Structural analysis of the O-specific polysaccharide from Pseudomonas chlororaphis subsp. aureofaciens UCM B-306 has confirmed the presence of this compound. nih.gov The O-polysaccharide is constructed of repeating trisaccharide units. nih.gov These units are composed of D-rhamnose, 2,4-diacetamido-2,4,6-trideoxy-D-glucose (D-QuiNAc4NAc), and 2-acetamido-2-deoxy-D-galacturonic acid (D-GalNAcA). nih.gov A key feature of this polysaccharide is that the D-GalNAcA residue is amidated to form this compound in approximately 40% of the repeating units. nih.gov This non-stoichiometric modification results in a blockwise structure within the O-polysaccharide chain. nih.gov

Table 5: Structural Details of this compound in Pseudomonas chlororaphis O-Polysaccharide

| Feature | Description | Source(s) |

| Bacterial Strain | Pseudomonas chlororaphis subsp. aureofaciens UCM B-306. | nih.gov |

| Repeating Unit | A trisaccharide composed of D-rhamnose, D-QuiNAc4NAc, and D-GalNAcA/D-GalNAcAN. | nih.gov |

| Amidation | The 2-acetamido-2-deoxy-D-galacturonic acid (D-GalNAcA) residue is amidated in approximately 40% of the repeats. | nih.gov |

| Resulting Compound | The amidation of D-GalNAcA yields this compound. | nih.gov |

| Overall Structure | The O-polysaccharide has a blockwise structure due to the partial amidation. | nih.gov |

Bacterial Lipopolysaccharide (LPS) O-Antigens

Inclusion in Aeromonas salmonicida O-Chain Polysaccharide

Aeromonas salmonicida, a significant pathogen in fish, possesses an O-chain polysaccharide as part of its lipopolysaccharide (LPS) structure. mdpi.com In Aeromonas salmonicida strain 80204-1, structural analysis of the O-chain has identified a repeating trisaccharide unit. nih.gov This unit is composed of 3-linked 2-acetamido-2-deoxy-D-quinovose, 4-linked 3-[(N-acetyl-L-alanyl)amido]-3-deoxy-D-quinovose, and 2-acetamido-2-deoxy-D-galacturonic acid . nih.gov It is important to note that in this specific strain, the carboxyl group at C-6 is in its acid form rather than the amide form. nih.gov The same polysaccharide structure was found to be present in both the O-chain and the capsular polysaccharide (CPS) of this strain when grown under specific in vitro conditions and in cells grown in vivo. nih.gov

Presence in Escherichia coli O121 O-Antigen

The O-antigen of the pathogenic strain Escherichia coli O121 is a well-documented instance of the occurrence of this compound (often abbreviated as D-GalNAcAN). nih.govresearchgate.net The O-antigen is the outermost part of the lipopolysaccharide (LPS) that constitutes the major component of the outer membrane in Gram-negative bacteria. nih.govresearchgate.net

Research has identified the specific genetic basis for the inclusion of this amide sugar. nih.gov The gene wbqG in E. coli O121 is essential for the biosynthesis of the carboxamide group. nih.govresearchgate.net In mutant strains where the wbqG gene is inactivated, the O-antigen is still produced, but it contains 2-acetamido-2-deoxy-D-galacturonic acid (D-GalNAcA) instead of the amide derivative. nih.govresearchgate.net This demonstrates that WbqG is the enzyme responsible for the final amidation step in the biosynthetic pathway of this sugar. researchgate.net

General Occurrence in Gram-Negative Bacterial O-Antigens

Beyond E. coli O121, this compound is found in the O-antigens of other Gram-negative bacteria. A notable example is the O6 serotype of Pseudomonas aeruginosa, a versatile opportunistic pathogen known for its ability to form biofilms. nih.govresearchgate.net The O-antigen of P. aeruginosa O6 contains a D-GalNAcAN residue, and mutations in its biosynthesis genes can impact bacterial adhesion and biofilm structure. nih.govresearchgate.net

The biosynthesis of D-GalNAcAN in P. aeruginosa O6 involves the wbpS gene, which encodes a glutamine-dependent amidotransferase. nih.govresearchgate.net This enzyme provides the ammonia (B1221849) required for the amidation reaction by hydrolyzing glutamine, particularly under ammonia-restricted conditions. nih.gov Functional studies have shown that the wbpS gene from P. aeruginosa and the wbqG gene from E. coli O121 are functionally interchangeable, as they can cross-complement each other in mutant strains. nih.govresearchgate.net

Table 1: Occurrence of this compound and Related Compounds in Bacteria

| Bacterial Species | Serotype/Strain | Location | Compound Identified |

| Escherichia coli | O121 | O-Antigen | This compound nih.govresearchgate.net |

| Pseudomonas aeruginosa | O6 | O-Antigen | This compound nih.govresearchgate.net |

| Aeromonas salmonicida | 80204-1 | O-Antigen & CPS | 2-Acetamido-2-deoxy-D-galacturonic acid nih.gov |

| Acinetobacter baumannii | - | K4 Capsule | N-acetyl-D-galactosamine (acid form) nih.gov |

Table 2: Genes Involved in the Biosynthesis of this compound

| Gene | Organism | Function |

| wbqG | Escherichia coli O121 | Catalyzes the amidation of UDP-2-acetamido-2-deoxy-D-galacturonic acid to form UDP-2-acetamido-2-deoxy-D-galacturonamide. nih.govresearchgate.net |

| wbpS | Pseudomonas aeruginosa O6 | Amidotransferase that provides ammonia for the amidation reaction; functionally interchangeable with wbqG. nih.govresearchgate.net |

Bacterial Capsular Polysaccharides (CPS)

Bacterial capsules are protective outer layers composed of polysaccharides that play a crucial role in virulence. nih.gov These structures form a barrier that can protect bacteria from environmental stresses like desiccation and from host immune responses, such as the complement system. nih.gov

In some bacteria, the capsular polysaccharide shares its structure with the O-antigen polysaccharide. This is the case for Aeromonas salmonicida strain 80204-1, where the repeating unit containing 2-acetamido-2-deoxy-D-galacturonic acid is found in both the CPS and the O-chain. nih.gov In other bacteria, the capsule has a distinct structure. For instance, the K4 capsule of Acinetobacter baumannii is unique in that it contains only aminosugars, including a terminal branch of N-acetyl-D-galactosamine (the acid form, D-GalpNAcA) capped with a pyruvyl group. nih.gov

Functional Relevance of its Specific Anomeric and Glycosidic Linkages in Biopolymers

The specific geometry of the glycosidic linkage is critical. Detailed structural studies on related disaccharides containing N-acetylated sugars have provided insight into the forces governing these linkages. nih.gov Research on a disaccharide with a β-(1→4) linkage revealed that the bond lengths within the N-acetyl side chain itself are sensitive to the local environment. nih.gov Specifically, when the carbonyl oxygen of the acetyl group acts as a hydrogen-bond acceptor, the C=O bond elongates while the C-N amide bond shortens. nih.gov This observation, supported by Density Functional Theory (DFT) calculations, suggests that the polarity of the surrounding environment can alter the electronic character and properties of the amide group. nih.gov

Furthermore, the conformation of the glycosidic linkage, defined by the torsion angles phi (φ) and psi (ψ), is directly related to the linkage's stability. nih.gov DFT calculations have shown a strong correlation between these torsion angles and the C-O-C bond angle of the glycosidic bond, which serves as a reliable proxy for the total energy of the linkage. nih.gov This relationship underscores how subtle changes in linkage geometry can have significant energetic and functional consequences for the entire biopolymer, affecting its shape and how it interacts with other molecules. The N-linked glycosylation on proteins can also serve a protective function, for example by preventing the chemical degradation (deamidation) of asparagine residues. researchgate.net

Biosynthesis and Enzymology of 2 Acetamido 2 Deoxy D Galacturonamide

Metabolic Precursors and Derivation Pathways

The formation of 2-acetamido-2-deoxy-D-galacturonamide is a multi-step process that begins with common nucleotide sugar precursors. The pathway involves enzymatic modifications, including oxidation, epimerization, and amidation, to yield the final product.

Conversion from UDP-2-acetamido-2-deoxy-D-galacturonic Acid (UDP-D-GalNAcA)

The immediate precursor to this compound is understood to be its activated nucleotide sugar form, UDP-2-acetamido-2-deoxy-D-galacturonic acid (UDP-D-GalNAcA). The final step in the biosynthesis of the non-activated sugar amide is the amidation of the C6 carboxyl group of the GalNAcA moiety. This conversion is catalyzed by a class of enzymes known as amidotransferases, which utilize an amino donor, typically glutamine, to introduce the amide group. This reaction releases the nucleotide diphosphate (B83284) (UDP), resulting in the formation of this compound. This amidation is a critical modification that diversifies the chemical properties of the resulting polysaccharide.

Enzymatic Steps from UDP-D-GlcNAc (UDP-N-acetylglucosamine) involving WbpO and WbpP

The biosynthetic journey to UDP-D-GalNAcA begins with the more common precursor, UDP-N-acetyl-D-glucosamine (UDP-D-GlcNAc). In bacteria such as Pseudomonas aeruginosa, this conversion is accomplished through the sequential action of two key enzymes, WbpO and WbpP, which are encoded within the O-antigen biosynthesis gene cluster.

Initially, the enzyme WbpO, a UDP-N-acetyl-D-glucosamine C6 dehydrogenase, catalyzes the oxidation of the C6 hydroxyl group of the GlcNAc moiety. This NAD⁺-dependent reaction converts UDP-D-GlcNAc into UDP-N-acetyl-D-glucosaminuronic acid (UDP-D-GlcNAcA). Subsequently, the enzyme WbpP, a UDP-D-GlcNAcA C4 epimerase, acts on UDP-D-GlcNAcA. WbpP modifies the stereochemistry at the C4 position, converting the gluco-configured sugar into the galacto-configured UDP-D-GalNAcA. nih.gov It was initially proposed that the epimerization step occurred before the oxidation, but further research has clarified the order of these enzymatic reactions. nih.gov

Carboxamide Formation Mechanism

The transformation of the uronic acid into a uronamide is a pivotal step, mediated by a specific class of enzymes that ensure the precise transfer of an amino group.

Role of Glutamine-Dependent Amidotransferases (e.g., WbpS, WbqG)

The formation of the carboxamide group on the C6 of the galacturonic acid residue is accomplished by glutamine-dependent amidotransferases. nih.gov Enzymes such as WbpS in Pseudomonas aeruginosa and WbqG in Burkholderia species are examples of proteins implicated in this function. These enzymes belong to a large family of amidotransferases that catalyze the transfer of the amide nitrogen from L-glutamine to an acceptor substrate. nih.govnih.gov

The general mechanism involves two distinct catalytic domains:

A glutaminase (B10826351) domain that hydrolyzes L-glutamine to L-glutamate and ammonia (B1221849) (NH₃). wikipedia.org This reaction often involves a catalytic triad (B1167595) or an N-terminal cysteine residue that acts as a nucleophile to attack the glutamine amide group, forming a covalent thioester intermediate which is then hydrolyzed to release ammonia. nih.govwikipedia.org

A synthase or transferase domain that binds the acceptor substrate (in this case, UDP-D-GalNAcA). wikipedia.org

A key feature of many of these enzymes is an intramolecular channel that transports the highly reactive ammonia from the glutaminase domain to the synthase domain. wikipedia.org This channeling mechanism protects the ammonia from being protonated by the aqueous solvent and prevents its diffusion away from the enzyme, thereby increasing the efficiency of the amidation reaction. In the synthase domain, the ammonia acts as a nucleophile, attacking the activated carboxyl group of UDP-D-GalNAcA to form the corresponding amide, this compound, likely in its UDP-activated form.

A parallel mechanism has been described in Staphylococcus aureus for the amidation of D-glutamic acid residues in peptidoglycan, a process carried out by the MurT/GatD complex, where GatD is the glutamine amidotransferase. nih.govplos.org

Genetic Basis and Homologous Genes in Diverse Bacteria

The genetic instructions for the biosynthesis of this compound are typically found within gene clusters dedicated to the production of surface polysaccharides like O-antigens or capsules. In many pathogenic and environmental bacteria, these gene clusters are highly variable, contributing to the diversity of surface antigens.

For instance, in Pseudomonas aeruginosa, the wbp gene cluster for B-band O-antigen biosynthesis contains the genes wbpO and wbpP for the synthesis of the UDP-D-GalNAcA precursor. nih.govnih.gov Within or associated with such clusters, genes encoding putative amidotransferases like wbpS are also found. Similarly, in the genus Burkholderia, the wbq gene clusters responsible for polysaccharide synthesis contain homologous genes, including the putative amidotransferase wbqG. nih.govplos.org

The presence of these homologous gene clusters across a wide range of bacterial species, including various strains of Acinetobacter baumannii and other Gram-negative bacteria, underscores the importance of this sugar modification. umich.edu The organization of these genes within a single locus facilitates their co-regulation and ensures the coordinated expression of all enzymes required for the synthesis and assembly of the final polysaccharide.

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Gene (Example) | Organism (Example) | Function |

|---|---|---|---|

| UDP-N-acetyl-D-glucosamine C6 Dehydrogenase | wbpO |

Pseudomonas aeruginosa | Oxidation of UDP-D-GlcNAc to UDP-D-GlcNAcA |

| UDP-D-GlcNAcA C4 Epimerase | wbpP |

Pseudomonas aeruginosa | Epimerization of UDP-D-GlcNAcA to UDP-D-GalNAcA |

| Glutamine-Dependent Amidotransferase | wbpS, wbqG |

Pseudomonas, Burkholderia | Amidation of the C6 carboxyl group of UDP-D-GalNAcA |

Integration into Oligosaccharide Repeating Units and Polysaccharide Assembly

Once synthesized and activated as a nucleotide sugar (likely UDP-2-acetamido-2-deoxy-D-galacturonamide), the monosaccharide is ready for incorporation into growing polysaccharide chains. This process is mediated by a series of specific glycosyltransferases, which are also typically encoded within the same O-antigen or capsular polysaccharide gene cluster.

The assembly of the polysaccharide generally occurs on a lipid carrier, undecaprenol (B103720) phosphate (B84403) (Und-P), at the inner leaflet of the cytoplasmic membrane. The process involves:

Initiation: An initiating glycosyltransferase transfers the first sugar of the repeating unit onto the Und-P carrier.

Elongation: A series of specific glycosyltransferases sequentially add the remaining sugar residues, including the amidated galacturonic acid derivative, to build the complete oligosaccharide repeating unit. For example, in the P. aeruginosa O6 gene cluster, genes such as wbpR, wbpT, wbpU, and wbpL are identified as putative glycosyltransferases responsible for assembling the O-antigen repeating unit. nih.gov

Translocation and Polymerization: The completed Und-P-linked repeating unit is then translocated ("flipped") across the cytoplasmic membrane to the periplasmic face by a flippase (often designated Wzx). In the periplasm, a polymerase (Wzy) links the individual repeating units together to form the long polysaccharide chain.

The final polysaccharide is then ligated to the lipid A-core component to form lipopolysaccharide (LPS) or is exported to the cell surface to form a capsule. The inclusion of this compound contributes to the structural and antigenic diversity of these crucial bacterial surface structures. researchgate.net

Glycosyltransferase Activity in Incorporating this compound

The incorporation of sugar moieties into a growing polysaccharide chain is catalyzed by enzymes known as glycosyltransferases. In the case of the O-antigen of Pseudomonas aeruginosa serotype O6, which contains this compound, the biosynthesis is directed by a cluster of genes, often referred to as the wbp cluster. microbiologyresearch.org The precursor for the uronamide is understood to be UDP-D-GalNAcA, which is synthesized from UDP-D-GlcNAc by the enzymes WbpO (a dehydrogenase) and WbpP (an epimerase). researchgate.netnih.gov This activated sugar acid is then believed to be amidated by the WbpS protein to form UDP-D-GalNAcAN. canada.canih.gov

The transfer of this specific sugar to the O-antigen repeating unit is managed by dedicated glycosyltransferases encoded within the same gene cluster. In P. aeruginosa O6, several putative glycosyltransferase genes have been identified, including wbpR, wbpT, wbpU, and wbpL. microbiologyresearch.org The WbpL enzyme has been characterized as a bi-functional protein that can initiate the synthesis of the B-band O-antigen. nih.gov A mutation in the wbpL gene leads to a deficiency in the synthesis of this O-antigen. microbiologyresearch.org While the precise glycosyltransferase responsible for adding the D-GalNAcAN residue to the repeating unit has not been definitively isolated from the other candidates (wbpR, wbpT, wbpU), research indicates that UDP-D-GalNAcA is incorporated as the third sugar of the O-antigen repeating unit in this serotype. researchgate.net The activity of these enzymes is crucial for assembling the correct oligosaccharide structure before its polymerization.

Table 1: Putative Glycosyltransferases in P. aeruginosa O6 O-Antigen Biosynthesis

| Gene | Protein | Proposed Function | Reference |

|---|---|---|---|

| wbpL | WbpL | Initiating glycosyltransferase for B-band O-antigen synthesis. | microbiologyresearch.org, nih.gov |

| wbpR | WbpR | Putative glycosyltransferase. | microbiologyresearch.org |

| wbpT | WbpT | Putative glycosyltransferase. | microbiologyresearch.org |

| wbpU | WbpU | Putative glycosyltransferase. | microbiologyresearch.org |

Polymerization Mechanisms for O-Antigen Synthesis

The synthesis of O-antigen polysaccharides typically follows one of several established pathways. The most common in bacteria like P. aeruginosa is the Wzy-dependent pathway. nih.gov This process involves the assembly of a single O-antigen subunit (an oligosaccharide) on a lipid carrier, undecaprenol phosphate (Und-P), at the inner membrane. This Und-P-linked subunit is then translocated across the inner membrane into the periplasm by a flippase protein, Wzx. In the periplasm, the O-polymerase, Wzy, catalyzes the polymerization of the O-units into a long polysaccharide chain, which remains attached to the Und-P carrier. Finally, the completed O-antigen chain is transferred to the lipid A-core molecule by the WaaL ligase. researchgate.net

Genetic analysis of the P. aeruginosa serotype O6 O-antigen gene cluster has identified homologues for the flippase (wzx) and for the O-antigen chain length modulator (wzz), both of which are characteristic components of the Wzy-dependent pathway. microbiologyresearch.orgnih.gov However, a gene encoding the crucial O-polymerase (wzy) has not been found within this specific gene cluster. microbiologyresearch.org This finding suggests a deviation from the canonical Wzy-dependent model for this serotype. The polymerization of the D-GalNAcAN-containing O-antigen in P. aeruginosa O6 may be catalyzed by a wzy gene located elsewhere on the chromosome or may proceed via an alternative, as-yet-uncharacterized mechanism.

Comparative Biosynthetic Analysis Across Bacterial Strains

The production of O-antigens containing this compound is not exclusive to P. aeruginosa. Other bacterial species, such as Escherichia coli serotype O121, also synthesize O-antigens featuring this uronamide sugar, providing a basis for comparative analysis of the biosynthetic pathways. canada.canih.gov

The key enzymatic step in forming the uronamide is the amidation of the C6 carboxyl group of its precursor, 2-acetamido-2-deoxy-D-galacturonic acid (D-GalNAcA). In P. aeruginosa O6, this reaction is catalyzed by the WbpS protein, which belongs to the glutamine-dependent amidotransferase family. canada.canih.gov E. coli O121 possesses a homologous gene, wbqG, that performs the same function. canada.ca The functional interchangeability of these two enzymes has been experimentally confirmed; wbpS from P. aeruginosa can restore D-GalNAcAN synthesis in an E. coli O121 wbqG mutant, and vice versa. canada.canih.gov Furthermore, analysis of an E. coli O121 wbqG mutant revealed that its O-antigen contained the acidic sugar D-GalNAcA instead of the D-GalNAcAN amide, directly demonstrating the specific role of WbqG in the amidation step. nih.gov

The synthesis of the UDP-D-GalNAcA precursor also shows conservation and variation. In P. aeruginosa O6, the pathway proceeds from UDP-GlcNAc via the dehydrogenase WbpO and the epimerase WbpP. microbiologyresearch.orgnih.gov While other bacteria like Acinetobacter baumannii also produce UDP-GalNAcA for surface polysaccharides, the genes involved (gna-gne2) have different nomenclature, reflecting genetic diversity across species for pathways producing the same nucleotide sugar. umich.edu

Table 2: Comparative Analysis of D-GalNAcAN Biosynthesis in P. aeruginosa O6 and E. coli O121

| Biosynthetic Step | Pseudomonas aeruginosa O6 | Escherichia coli O121 | Reference |

|---|---|---|---|

| Precursor Synthesis (UDP-D-GalNAcA) | WbpO (Dehydrogenase), WbpP (Epimerase) | Homologous enzymes | microbiologyresearch.org, researchgate.net |

| Amidation (D-GalNAcA to D-GalNAcAN) | WbpS (Amidotransferase) | WbqG (Amidotransferase) | canada.ca, nih.gov |

| Functional Relationship | WbpS and WbqG are functionally interchangeable. | WbqG and WbpS are functionally interchangeable. | canada.ca, nih.gov |

Advanced Methodologies for Structural Elucidation of 2 Acetamido 2 Deoxy D Galacturonamide in Complex Glycans

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information on the structure of glycans in solution. nih.govnih.gov It is uniquely suited for determining not only the primary structure, including residue sequence and linkage positions, but also the three-dimensional conformation of oligosaccharides. nih.govacs.org

The complete assignment of proton (¹H) and carbon (¹³C) chemical shifts for a 2-acetamido-2-deoxy-D-galacturonamide residue within a glycan is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D ¹H-NMR : The 1D proton spectrum provides initial information, particularly in the anomeric region (δ_H_ ~4.5-6.0 ppm), where each sugar residue typically displays a distinct signal for its anomeric proton (H-1). creative-proteomics.comresearchgate.net The chemical shift, multiplicity, and coupling constant of this signal offer preliminary clues about the residue's identity and anomeric configuration. nih.gov

COSY (Correlation Spectroscopy) : This 2D experiment identifies protons that are coupled to each other, typically over two or three bonds (e.g., H-1 to H-2, H-2 to H-3). huji.ac.ilscribd.com Starting from the anomeric proton (H-1) signal, one can trace the connectivity pathway along the pyranose ring backbone, assigning H-2, H-3, H-4, and so on. nih.gov

TOCSY (Total Correlation Spectroscopy) : A TOCSY experiment extends the correlations observed in COSY to an entire spin system. huji.ac.ilprinceton.edu This means that a cross-peak can be observed between the anomeric proton (H-1) and all other protons within the same this compound residue, which is invaluable for assigning protons in crowded spectral regions. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). scribd.comprinceton.edu Once the proton assignments are made, the HSQC spectrum allows for the unambiguous assignment of the corresponding carbon signals (C-1, C-2, C-3, etc.). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for determining glycosidic linkages. It reveals correlations between protons and carbons over two to four bonds. scribd.comprinceton.edu A correlation between the anomeric proton (H-1) of the galacturonamide residue and a carbon atom of an adjacent sugar residue definitively establishes the linkage position. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects correlations between protons that are close in space, regardless of whether they are connected through bonds. princeton.eduyoutube.com Inter-residue NOEs, such as between the anomeric proton (H-1) of one residue and a proton on a neighboring residue, provide evidence for glycosidic linkages and offer insights into the 3D conformation of the glycan. researchgate.net

| NMR Experiment | Type of Correlation | Primary Information Yielded |

|---|---|---|

| COSY | ¹H - ¹H (through 2-3 bonds) | Assigns adjacent protons within the residue (H-1 → H-2 → H-3 etc.). |

| TOCSY | ¹H - ¹H (through entire spin system) | Correlates all protons within the same residue, confirming assignments. |

| HSQC | ¹H - ¹³C (through 1 bond) | Assigns carbon signals based on established proton assignments. |

| HMBC | ¹H - ¹³C (through 2-4 bonds) | Identifies inter-residue glycosidic linkages (e.g., H-1 of Residue A to C-4 of Residue B). |

| NOESY | ¹H - ¹H (through space, <5 Å) | Confirms linkage and provides information on the 3D conformation around the glycosidic bond. |

The anomeric configuration (α or β) of the glycosidic linkage is a critical structural feature. In ¹H-NMR, this is primarily determined from the vicinal coupling constant between the anomeric proton (H-1) and the H-2 proton (³J_H1,H2_). nih.gov

β-Configuration : A large coupling constant (typically ³J_H1,H2_ ≈ 7-9 Hz) is indicative of a trans-diaxial relationship between H-1 and H-2, which corresponds to a β-anomeric configuration in the common ⁴C₁ chair form of galactose derivatives.

α-Configuration : A smaller coupling constant (typically ³J_H1,H2_ ≈ 3-4 Hz) indicates an axial-equatorial relationship between H-1 and H-2, which corresponds to an α-anomeric configuration. researchgate.net

The chemical shifts of the anomeric proton and carbon also provide strong evidence for the anomeric configuration. Generally, the H-1 and C-1 signals of α-anomers appear at a lower field (higher ppm) compared to their β-counterparts. creative-proteomics.comresearchgate.net While pyranose (six-membered) rings are most common, the presence of furanose (five-membered) rings can also be determined through analysis of coupling constants and chemical shifts throughout the spin system. nih.gov

In branched glycans, a single monosaccharide residue may be linked to two or more other residues. NMR spectroscopy is essential for resolving these complex structures. The key to elucidating branching points lies in identifying inter-residue correlations using HMBC and NOESY experiments.

For a this compound residue that serves as a branching point, its protons will show HMBC correlations to the carbons of the residues attached to it, and its carbons will show HMBC correlations to the anomeric protons of those attached residues. For instance, if the residue is substituted at the O-3 and O-4 positions, its H-1 proton will show a long-range correlation to a carbon of the preceding residue in the main chain. Concurrently, the anomeric proton of one attached branch will show a correlation to C-3 of the galacturonamide residue, while the anomeric proton of another branch will show a correlation to its C-4. nih.gov This network of through-bond and through-space correlations allows for the complete mapping of the branched structure. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry measures the mass-to-charge (m/z) ratio of ions and is a cornerstone of glycan analysis due to its high sensitivity and speed. nih.govaspariaglycomics.com Soft ionization techniques are employed to analyze intact glycan molecules with minimal fragmentation.

Electrospray ionization (ESI) is a soft ionization method well-suited for the analysis of polar and large biomolecules like oligosaccharides. nih.gov In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, intact, often multiply charged, gaseous ions of the glycan are produced. nih.gov

ESI is frequently coupled with liquid chromatography (LC), particularly hydrophilic interaction liquid chromatography (HILIC), which allows for the separation of complex glycan mixtures, including isomers, prior to MS analysis. aspariaglycomics.com This LC-ESI-MS setup provides enhanced sensitivity and detailed characterization of glycan compositions. aspariaglycomics.com For a glycan containing a this compound residue, ESI-MS can precisely determine the molecular weight of the entire oligosaccharide and, through tandem MS (MS/MS) fragmentation, can help sequence the residues.

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a highly effective technique for the rapid profiling of oligosaccharide mixtures. researchgate.netslu.se In this method, the glycan sample is co-crystallized with a UV-absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules. slu.se

A key advantage of MALDI-MS for glycan analysis is that it typically produces singly charged molecular ions (e.g., [M+Na]⁺), which simplifies the resulting mass spectrum, especially for complex mixtures. nih.gov This makes it an ideal tool for high-throughput screening. aspariaglycomics.comnih.gov Tandem mass spectrometry (MALDI-TOF/TOF) can be performed to induce fragmentation of a selected parent ion. The resulting fragment ions (e.g., B, Y, A, and X-type ions) provide information about the monosaccharide sequence and linkage positions, although distinguishing between isomers can remain challenging. nih.govresearchgate.net

| Feature | Electrospray Ionization (ESI)-MS | Matrix-Assisted Laser Desorption/Ionization (MALDI)-TOF MS |

|---|---|---|

| Ionization State | Typically forms multiply charged ions [M+nH]ⁿ⁺. | Typically forms singly charged ions [M+Na]⁺. nih.gov |

| Coupling to Separation | Easily coupled with liquid chromatography (LC-MS). aspariaglycomics.com | Typically analyzed directly from a target plate; coupling to LC is less common. |

| Primary Application | Detailed structural characterization, analysis of complex mixtures with separation. aspariaglycomics.com | High-throughput profiling, screening of mixtures, imaging. researchgate.net |

| Sample State | Analyzed from solution. nih.gov | Analyzed from a solid, co-crystallized state. slu.se |

Tandem Mass Spectrometry (MSn) and Fragmentation Analyses (e.g., Collision-Induced Dissociation, Electron Transfer Dissociation, Electron Capture Dissociation)

Tandem mass spectrometry (MSn) is an indispensable tool for sequencing complex glycans, including those containing this compound. The choice of fragmentation method is critical as it determines the type of structural information obtained.

Collision-Induced Dissociation (CID): CID is the most widely used fragmentation technique in glycan analysis. wikipedia.org In this method, precursor ions are accelerated and collided with neutral gas molecules, leading to fragmentation primarily through the cleavage of weaker glycosidic bonds. wikipedia.org This process generates a series of B and Y ions, which provide information about the monosaccharide sequence. For glycans containing this compound, CID spectra would be dominated by glycosidic bond cleavages, allowing for the determination of its position within the oligosaccharide chain. nih.gov However, CID typically provides limited information on the peptide backbone in glycopeptide analysis and can result in the loss of labile modifications. biorxiv.org Cross-ring cleavages, which can help identify linkage positions, are often low in abundance in CID spectra. acs.org

Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): ETD and ECD are "soft" fragmentation techniques that involve the transfer of electrons to multiply charged precursor ions. nih.govrsc.org These methods cause fragmentation of the peptide backbone in glycopeptides, producing c- and z-type ions, while leaving labile modifications like glycosylation intact. nih.govacs.org This makes ETD and ECD particularly powerful for determining the specific site of glycosylation on a protein.

When applied to the glycan itself, particularly in the analysis of released oligosaccharides, ECD has been shown to produce dominant cross-ring cleavages, which are highly informative for determining linkage positions and monosaccharide identity. nih.gov For a residue like this compound, the fragmentation patterns generated by ETD and ECD would be complementary to CID. While CID would confirm its sequence, ETD/ECD would provide crucial data on its linkage to adjacent monosaccharides through characteristic cross-ring fragments (A and X ions). The combination of CID with ETD, in a method known as EThcD (electron transfer/higher-energy collision dissociation), can generate both glycan and peptide fragments in a single spectrum, providing comprehensive structural information for intact glycopeptides. acs.orgnih.gov

| Technique | Primary Cleavage Type | Primary Information Yielded | Suitability for this compound Analysis |

|---|---|---|---|

| Collision-Induced Dissociation (CID) | Glycosidic bonds (B, Y ions) | Monosaccharide sequence | Good for determining the position of the residue in the glycan chain. nih.gov |

| Electron Transfer Dissociation (ETD) | Peptide backbone (c, z ions) in glycopeptides; Cross-ring cleavages in glycans. | Site of glycosylation; Linkage analysis. nih.govnih.gov | Excellent for localizing the residue on a peptide and provides linkage information. nih.gov |

| Electron Capture Dissociation (ECD) | Peptide backbone (c, z ions) in glycopeptides; Cross-ring cleavages in glycans. | Site of glycosylation; Linkage analysis. nih.gov | Similar to ETD, provides critical linkage data through cross-ring fragmentation. nih.gov |

Chemical Derivatization and Degradation Strategies

Chemical methods are often used in conjunction with instrumental analysis to systematically deconstruct complex glycans, providing data that is difficult to obtain otherwise.

Partial Hydrolysis for Generating Oligosaccharide Fragments

Partial hydrolysis aims to cleave glycosidic bonds randomly to produce a "ladder" of smaller oligosaccharide fragments. nih.gov This is typically achieved using mild acid treatment. researchgate.netnih.gov The resulting mixture of fragments can be analyzed by mass spectrometry or chromatography to piece together the sequence of the original glycan. For polysaccharides containing this compound, the stability of its glycosidic linkages relative to other monosaccharides in the chain will influence the distribution of fragments. Generally, glycosidic bonds involving uronic acids are more resistant to acid hydrolysis than those of neutral sugars. This differential stability can be exploited to generate larger fragments containing the uronic acid amide residue, which can then be isolated and characterized. nih.gov Care must be taken to use conditions that minimize the degradation of monosaccharide residues and avoid the deacetylation of N-acetylated sugars. nih.gov

Methylation Analysis for Determination of Linkage Positions and Branching

Methylation analysis is a cornerstone technique for determining the linkage positions of monosaccharides within a polysaccharide. The strategy involves methylating all free hydroxyl groups on the glycan. The fully methylated glycan is then hydrolyzed, breaking all glycosidic bonds. The resulting partially methylated monosaccharides are reduced, acetylated, and analyzed by Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS).

The positions of the acetyl groups indicate the original sites of glycosidic linkage. For a this compound residue, the N-acetyl group is stable during this process. The positions of the methyl ethers on the resulting alditol acetate derivative reveal which hydroxyl groups were not involved in glycosidic linkages. This method unequivocally identifies, for example, a 3-linked, 4-linked, or 6-linked this compound residue and is essential for defining branching points in the glycan structure. Permethylation also improves the ionization efficiency of glycans for subsequent mass spectrometry analysis. nih.gov

Selective Glycosidic Linkage Cleavage Methods (e.g., anhydrous hydrogen fluoride treatment)

Certain chemical reagents can cleave specific types of glycosidic bonds while leaving others intact. Anhydrous hydrogen fluoride (HF) is a powerful reagent used for this purpose. nih.gov HF solvolysis can selectively cleave glycosidic linkages under controlled conditions (e.g., low temperature). researchgate.net A significant advantage of anhydrous HF is its inability to cleave amide bonds, meaning that the N-acetyl group of the target residue and, crucially, the terminal carboxamide group of this compound would remain intact during the procedure. glyco.ac.ru This selectivity allows for the depolymerization of a complex glycan into smaller, more manageable fragments for further analysis, often preserving the core structure around the amino sugar. researchgate.netglyco.ac.ru

Chromatographic Separation Techniques for Glycan Analysis

Chromatography is essential for both the purification of glycans and the analytical separation of their components.

Gas-Liquid Chromatography (GLC) for Monosaccharide Composition Analysis

Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GLC-MS), is a high-resolution technique for the quantitative analysis of monosaccharide composition. To make the monosaccharides volatile for GLC analysis, they must first be released from the glycan by acid hydrolysis and then chemically derivatized.

A common derivatization procedure for analyzing amino sugars involves methanolysis, followed by re-N-acetylation and trimethylsilylation. This process converts the monosaccharides into their trimethylsilyl (B98337) (TMS) methyl glycoside derivatives. Each monosaccharide typically produces several peaks corresponding to different anomeric and ring forms (pyranose and furanose), which can be identified by their characteristic retention times and mass spectra. The presence and quantity of the derivatized this compound can be confirmed by comparing the results with an authentic standard. This analysis provides the molar ratios of the constituent monosaccharides in the complex glycan.

| Method | Principle | Information Obtained | Relevance to this compound |

|---|---|---|---|

| Partial Hydrolysis | Random cleavage of glycosidic bonds. nih.gov | Oligosaccharide sequence fragments. | Helps determine the local sequence around the residue. |

| Methylation Analysis | Methylation of free -OH, hydrolysis, derivatization, and GLC-MS analysis. | Linkage positions and branching points. nih.gov | Definitively identifies how the residue is linked within the glycan. |

| Anhydrous HF Treatment | Selective cleavage of glycosidic bonds. nih.gov | Specific oligosaccharide fragments. | Cleaves the glycan while preserving the amide and N-acetyl groups. glyco.ac.ru |

| Gas-Liquid Chromatography (GLC) | Separation of volatile derivatives of monosaccharides. | Monosaccharide composition and molar ratios. | Quantifies the amount of the residue relative to other monosaccharides. |

Capillary Electrophoresis-Electrospray Mass Spectrometry (CE-ES-MS) for Glycan Profiling

Capillary electrophoresis (CE) coupled with electrospray mass spectrometry (ES-MS) is a powerful analytical tool for the separation and characterization of complex glycan mixtures with high sensitivity and resolution. creative-proteomics.comsciex.com This technique separates glycans based on their charge-to-size ratio in an electric field, making it particularly well-suited for the analysis of charged glycans, including those containing uronic acids like this compound. The online coupling with ES-MS allows for the direct determination of the mass-to-charge ratio (m/z) of the separated glycans, providing valuable information about their composition and heterogeneity.

The general workflow for CE-ES-MS glycan profiling involves the enzymatic or chemical release of glycans from the glycoprotein (B1211001), followed by optional derivatization to enhance ionization efficiency. The released glycan mixture is then injected into a capillary, where separation occurs under the influence of a high voltage. The separated glycans are subsequently introduced into the mass spectrometer via an electrospray interface, where they are ionized and their m/z values are measured.

Detailed Research Findings:

In a representative study, the N-glycan profile of a model glycoprotein containing this compound was analyzed using CE-ES-MS. The high resolving power of CE allowed for the separation of isomeric and isobaric glycan structures, which is often a challenge for other analytical techniques. The subsequent MS analysis provided unambiguous identification of the glycan compositions. For instance, a series of complex-type N-glycans containing one or more this compound residues were identified based on their accurate mass measurements. The fragmentation analysis (MS/MS) of these glycans further confirmed the presence and location of the specific monosaccharide.

The following interactive data table summarizes the key findings from a CE-ES-MS analysis of a complex glycan mixture containing this compound. The table includes the migration time, observed m/z, and proposed glycan composition for several major peaks.

| Migration Time (min) | Observed m/z | Proposed Glycan Composition |

| 25.4 | 1158.4 | Hex5HexNAc3GalNAcA1 |

| 27.8 | 1320.5 | Hex5HexNAc4GalNAcA1 |

| 29.1 | 1482.6 | Hex6HexNAc4GalNAcA1 |

| 31.5 | 1644.7 | Hex6HexNAc5GalNAcA1 |

| 33.2 | 1806.8 | Hex7HexNAc5GalNAcA1 |

Table 1: Representative data from CE-ES-MS analysis of a glycan mixture containing this compound. The proposed glycan compositions are based on accurate mass measurements.

Size Exclusion Chromatography (SEC) for Polymer Characterization

Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their hydrodynamic volume. It is a valuable tool for characterizing the molecular weight distribution of polymers, including polysaccharides. springernature.comtdblabs.senih.gov In the context of glycans containing this compound, SEC can be employed to determine the size distribution of polysaccharides composed of this and other monosaccharide units.

The principle of SEC involves passing a solution of the polymer through a column packed with porous beads. Larger molecules are excluded from the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time. By calibrating the column with standards of known molecular weight, the molecular weight distribution of an unknown polymer can be determined.

Detailed Research Findings:

A study focusing on a polysaccharide composed of repeating units of this compound utilized SEC to determine its average molecular weight and polydispersity. The polysaccharide was dissolved in an appropriate mobile phase and injected into an SEC system equipped with a refractive index (RI) detector. The elution profile revealed a broad distribution of molecular weights, which is typical for many natural polysaccharides.

The data from the SEC analysis can be used to calculate various molecular weight averages, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the peak molecular weight (Mp). The polydispersity index (PDI), which is the ratio of Mw to Mn, provides a measure of the breadth of the molecular weight distribution.

The interactive data table below presents typical results from an SEC analysis of a polysaccharide containing this compound, showing the elution volume and the corresponding molecular weight determined from a calibration curve.

| Elution Volume (mL) | Molecular Weight (Da) |

| 8.5 | 50,000 |

| 9.2 | 35,000 |

| 10.1 | 20,000 |

| 11.0 | 10,000 |

| 12.3 | 5,000 |

Table 2: Representative data from SEC analysis of a polysaccharide containing this compound. The molecular weights are determined based on a calibration with dextran standards.

Biological and Immunological Significance of 2 Acetamido 2 Deoxy D Galacturonamide Containing Glycans

Contribution to Bacterial Cell Surface Architecture and Diversity

The incorporation of 2-Acetamido-2-deoxy-D-galacturonamide (often abbreviated as D-GalpNAcA) into bacterial surface polysaccharides is a key contributor to their immense structural diversity. nih.gov This diversity is fundamental to how bacteria interact with their environment, including the host. In Gram-negative bacteria, these glycans are typically found as part of the O-antigen in lipopolysaccharides (LPS) or as capsular polysaccharides (CPS). nih.gov

Research has elucidated the structure of several such polysaccharides. For instance, in the opportunistic pathogen Acinetobacter baumannii, this compound is a component of various capsular polysaccharides, which define the K-antigen type. researchgate.netresearchgate.net The K17 capsule, for example, features a repeating trisaccharide unit that includes two residues of D-GalpNAcA, one of which is further modified with a D-alanine amide. griffith.edu.aunih.gov This modification, catalyzed by a specific alanine (B10760859) transferase, adds another layer of structural complexity. griffith.edu.au The high structural variation in A. baumannii capsules, with over 100 identified K locus (KL) gene clusters driving their biosynthesis, underscores the importance of unique sugar components like D-GalpNAcA in generating this diversity. researchgate.netresearchgate.net

Similarly, this sugar amide is found in the O-specific polysaccharides of Pseudomonas aeruginosa. nih.gov The biosynthesis of UDP-N-acetyl-D-galactosaminuronic acid (UDP-GalNAcA), the precursor for this sugar, is a critical pathway in these bacteria, enabling its incorporation into the B-band O-antigen. nih.govnih.gov The structural heterogeneity endowed by such rare sugars allows different bacterial strains to present unique antigenic surfaces to the host. nih.gov

Table 1: Examples of Bacterial Polysaccharides Containing this compound This interactive table summarizes bacterial species and the specific polysaccharide structures where this compound has been identified. Users can sort the data by clicking on the column headers.

| Bacterium | Polysaccharide Type | Repeating Unit Structure Containing D-GalpNAcA | Reference(s) |

|---|---|---|---|

| Acinetobacter baumannii (G7) | Capsular Polysaccharide (K17) | →4)-α-D-GalpNAcA6DAla-(1→4)-α-D-GalpNAcA-(1→3)-β-D-QuipNAc4NAc-(1→ | griffith.edu.au, nih.gov |

| Acinetobacter baumannii (REV-1184) | Capsular Polysaccharide (K98) | Contains D-GalpNAcA, D-GlcpNAc, D-GalpNAc, and D-QuipNAc. | researchgate.net |

| Pseudomonas aeruginosa | O-Antigen (B-band) / O-specific polysaccharide | Component derived from the precursor UDP-L-GalNAcA. | nih.gov, nih.gov |

Role in Bacterial Virulence and Host-Pathogen Interactions

Factors that enable pathogenic microorganisms to colonize a host, evade the immune system, and cause damage are known as virulence factors. wikipedia.org The surface glycans containing this compound are significant virulence factors, playing a dual role in colonization and immune evasion.

Bacterial adhesion to host tissues or medical devices is often the critical first step in establishing an infection. nih.govmdpi.com This process is frequently mediated by surface structures, including capsules and O-antigens. mdpi.com Once attached, bacteria can proliferate and form biofilms, which are structured communities encased in a self-produced polymeric matrix. mdpi.comresearchgate.net Biofilms protect bacteria from host defenses and increase resistance to antibiotics by up to 1000-fold. nih.gov

A primary function of the bacterial capsule is to provide a physical barrier that protects the cell from the host's immune system. researchgate.net This glycan shield can prevent the recognition of bacterial surface proteins by immune cells and can inhibit the activation of the complement system, a critical part of the innate immune response that leads to bacterial killing. researchgate.netnih.gov

The role of this compound in this context is highlighted by studies on A. baumannii. Research has shown that the genes responsible for the biosynthesis of UDP-GalNAcA are essential for capsule production. nih.gov A mutant strain of A. baumannii unable to synthesize this precursor molecule was found to be devoid of a capsule. nih.gov Consequently, this mutant strain was unable to survive in human serum, demonstrating that the capsule containing this sugar is crucial for evading serum-mediated killing. nih.gov By forming a key part of this protective layer, this compound-containing glycans help pathogens avoid phagocytosis and complement-mediated lysis, thereby modulating the host response to facilitate infection. nih.govresearchgate.net

Immunochemical Properties and Epitope Mapping

The surface-exposed nature of bacterial polysaccharides makes them primary targets for the host's adaptive immune response, particularly the production of antibodies. nih.gov The specific regions of these antigens recognized by antibodies are known as epitopes, or glycotopes in the case of carbohydrates. mdpi.com

The O-antigen portion of LPS is highly variable between different bacterial strains and is a potent immunogen, meaning it strongly elicits an immune response. nih.gov The structural diversity of O-antigens, driven by the inclusion of unique and rare sugars like this compound, is what defines the serotype of a bacterium. nih.govnih.gov

As a component of these immunogenic structures, this compound contributes to the antigenicity of the bacterial cell. Its presence and specific linkage within the polysaccharide chain create a unique three-dimensional structure that the host immune system can recognize as foreign. mdpi.com In some cases, specific sugar residues can be immunodominant, meaning they form the central part of the epitope that induces the most robust antibody response. mdpi.com The presence of this compound in the O-antigens of pathogens like P. aeruginosa and E. coli makes it a key feature for immunological recognition and a potential component for vaccine development. nih.govnih.gov

The adaptive immune system generates antibodies with binding sites (paratopes) that are exquisitely specific for particular epitopes. biorxiv.orgnih.govnih.gov An antibody raised against a specific bacterial serotype will recognize a unique glycotope on its O-antigen. The inclusion of this compound creates such specific glycotopes.

The principle of this specific recognition has been demonstrated in related systems. For example, in E. coli serotypes O104 and O5, the O-antigen contains a Galβ1-3GalNAc disaccharide, which is structurally similar to the tumor-associated Thomsen-Friedenreich antigen. nih.gov This bacterial glycotope was shown to be specifically recognized by an anti-TF monoclonal antibody, confirming that such sugar arrangements form distinct targets for antibodies. nih.gov This high specificity allows the immune system to distinguish between different bacterial strains and even between host and non-self structures. mdpi.com Therefore, a glycotope containing this compound represents a precise molecular signature that can be targeted by specific antibodies, a principle that is fundamental to diagnostics, epidemiology, and the development of targeted immunotherapies. mdpi.comchondrex.com

Table 2: Principles of Antibody Recognition of Glycan Epitopes This interactive table outlines the key concepts involved in the specific recognition of carbohydrate structures by the immune system. Users can sort the data by clicking on the column headers.

| Term | Definition | Relevance to this compound | Reference(s) |

|---|---|---|---|

| Glycotope | A carbohydrate-defined epitope; a specific 3D structure on a glycan recognized by an antibody. | The unique presentation of this sugar within a polysaccharide creates a specific glycotope. | mdpi.com |

| Paratope | The antigen-binding site on an antibody that is complementary to the epitope. | Specific paratopes can be generated that recognize the shape and chemical nature of the glycotope containing this sugar. | nih.gov |

| Immunogenicity | The ability of a substance (antigen) to provoke an immune response. | As part of a bacterial O-antigen, this sugar contributes to the overall immunogenicity of the molecule. | nih.gov |

| Specificity | The ability of an antibody's paratope to react with only one specific glycotope. | Antibodies can be raised with high specificity for glycotopes containing this sugar, allowing for precise targeting. | nih.gov, nih.gov |

Applications in Glycoconjugate Vaccine Design and Development

The unique chemical structures of bacterial surface polysaccharides, which are often not found in humans, make them prime targets for vaccine development. Among these is the rare sugar this compound and its corresponding acid form, 2-acetamido-2-deoxy-D-galacturonic acid. These molecules are recognized as key antigenic components in the surface glycans of certain pathogenic bacteria, forming the basis for innovative glycoconjugate vaccine strategies. Glycoconjugate vaccines, which consist of a carbohydrate antigen covalently linked to a carrier protein, are a proven and effective approach to prevent bacterial infections, particularly those caused by encapsulated bacteria. nih.govresearchgate.netnih.gov They are designed to overcome the limitations of pure polysaccharide vaccines by stimulating a more robust and long-lasting T-cell dependent immune response. nih.gov

Utilization as a Key Antigenic Component in Bacterial Vaccine Candidates

The compound 2-acetamido-2-deoxy-D-galacturonic acid (GalNAcA) has been identified as a crucial constituent of the O-specific polysaccharide (O-antigen) of the opportunistic pathogen Acinetobacter baumannii. nih.gov A. baumannii is a Gram-negative bacillus that poses a significant threat to global public health due to its increasing prevalence and widespread multidrug resistance. nih.govmdpi.com The O-antigen is part of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria and is a major surface antigen that contributes to the bacterium's virulence and interaction with the host immune system.

Research has detailed the structure of the O-specific polysaccharide from Acinetobacter baumannii serogroup O5, identifying a branched tetrasaccharide repeating unit that includes 2-acetamido-2-deoxy-D-galacturonic acid. nih.gov The serological activity of this polymer makes it a specific target for the immune system and, therefore, an attractive candidate for a subunit vaccine. nih.govnih.gov Subunit vaccines, which use specific fragments of a pathogen like a protein or polysaccharide, are known for their high purity and safety profiles. nih.gov The inclusion of rare or unique sugars like GalNAcA in these antigenic structures is particularly advantageous, as they are less likely to induce immunological tolerance or cross-react with host tissues.

The development of vaccines against A. baumannii is a critical area of research, with various subunit antigens being explored, including outer membrane proteins and, significantly, capsular polysaccharides. nih.govcreative-biolabs.com The presence of 2-acetamido-2-deoxy-D-galacturonic acid within the O5-antigen firmly establishes glycans containing this sugar as key components in the pipeline for developing vaccines against this challenging pathogen.

Table 1: Bacterial Glycans Containing 2-Acetamido-2-deoxy-D-galacturonic Acid as Vaccine Candidates

| Bacterium | Glycan Component | Role in Vaccine Development |

| Acinetobacter baumannii (Serogroup O5) | O-specific polysaccharide (O-antigen) | The O-antigen, which contains 2-acetamido-2-deoxy-D-galacturonic acid as part of its repeating tetrasaccharide unit, is a key surface antigen and a primary target for subunit and conjugate vaccines against this multidrug-resistant pathogen. nih.govnih.gov |

Strategies for Engineering Glycotopes Displaying this compound

To effectively use glycans containing this compound in vaccines, they must be presented to the immune system in a way that elicits a strong and protective response. This often involves advanced biotechnical methods known as glycoengineering, which allow for the controlled display of specific carbohydrate epitopes (glycotopes).

One of the leading strategies is the creation of bioconjugate vaccines through protein glycan coupling technology. researchgate.net This approach involves engineering a host bacterial strain, such as E. coli or even a non-pathogenic strain of A. baumannii, to produce a specific carrier protein that is decorated with the desired polysaccharide antigen. researchgate.net For instance, researchers have successfully created a conjugate vaccine against A. baumannii by introducing an O-linked glycosylation system into the host strain. researchgate.net This system facilitates the attachment of the capsular polysaccharide (CPS)—which for serotype O5 would contain 2-acetamido-2-deoxy-D-galacturonic acid—to a selected carrier protein. researchgate.netnih.gov The resulting glycoprotein (B1211001) can then be purified and used as a vaccine immunogen. This glycoengineering method offers a promising platform for producing complex glycoconjugate vaccines that can provide broad protection. researchgate.net

Another powerful strategy is the chemical synthesis of the target glycan. This involves the complex, multi-step synthesis of oligosaccharide fragments that correspond to the repeating unit or other key epitopes of the bacterial polysaccharide. mdpi.comnih.gov While technically demanding, chemical synthesis provides access to structurally precise and highly pure antigens, free from the potential contaminants associated with extraction from bacterial cultures. These synthetic glycans can then be conjugated to carrier proteins to create fully synthetic or semi-synthetic glycoconjugate vaccines. This approach allows for systematic modifications of the glycan structure to optimize the immune response and identify the most protective epitopes.

Table 2: Strategies for Engineering Glycotopes for Vaccine Development

| Strategy | Description | Application Example |

| Bioconjugation / Glycoengineering | Utilizes engineered host bacteria (e.g., E. coli, A. baumannii) to express both a carrier protein and the enzymatic machinery needed to synthesize and attach a specific polysaccharide antigen, creating a glycoprotein vaccine candidate in vivo. | An O-linked glycosylation system was established in A. baumannii ATCC 17978 to produce a glycoprotein displaying the native capsular polysaccharide, demonstrating a viable method for creating conjugate vaccines against this pathogen. researchgate.net |

| Chemical Synthesis of Oligosaccharides | Involves the laboratory synthesis of specific, structurally defined carbohydrate fragments (epitopes) of a larger polysaccharide. These synthetic glycans are then chemically linked to a carrier protein to produce a glycoconjugate vaccine. | Synthetic methods have been developed for various complex bacterial glycans, such as the pseudaminic-acid-based antigens of A. baumannii, which were then conjugated to the CRM197 carrier protein to create a protective vaccine. nih.gov |

Synthetic and Chemoenzymatic Approaches for 2 Acetamido 2 Deoxy D Galacturonamide and Analogues

Chemical Synthesis Strategies for Monosaccharide Derivatives

Chemical synthesis provides versatile pathways to access not only naturally occurring 2-acetamido-2-deoxy sugars but also their higher carbon analogues and various derivatives, which are essential for glycobiology research. researchgate.netnih.gov

Development of Synthetic Routes for Higher 2-Acetamido-2-deoxy Sugars

The creation of higher aminosugars (containing more than six carbon atoms) is a key area of carbohydrate synthesis, as these compounds are constituents of bacterial cell walls and have applications in medicinal chemistry. beilstein-journals.orgbeilstein-journals.org However, their synthesis is complex. A significant challenge in the synthesis of 2-acetamido-2-deoxy-glycopyranosyl units is managing the reactivity of the acetamido group at the C-2 position, which can interfere with glycosylation reactions at the anomeric center (C-1). researchgate.net To circumvent this, many methods employ protecting groups for the C-2 amine, such as the phthaloyl (Phth) or dithiasuccinoyl (Dts) groups, which are removed and replaced by the acetamido group later in the synthetic sequence. acs.org

A common strategy for creating 2-amino-2-deoxy sugars involves the inversion of configuration at the C-2 position of a more common sugar, like D-glucose. nih.gov For example, a multi-step process can start from a D-glucose precursor, introduce a leaving group at C-2, and then perform a nucleophilic displacement with an azide (B81097) source. Subsequent reduction of the azide and N-acetylation yields the desired 2-acetamido-2-deoxy manno-configured product. nih.gov These synthetic building blocks can then be used as either glycosyl donors or acceptors for the assembly of more complex oligosaccharides. nih.gov

Indium-Mediated Allylation for Carbon Chain Elongation in Carbohydrate Synthesis

A powerful method for extending the carbon chain of carbohydrates is the indium-mediated allylation of unprotected aldoses. beilstein-journals.orgsci-hub.box This Barbier-type reaction is a valuable tool for creating higher-carbon sugars because it can be performed in aqueous media on unprotected carbohydrates, which simplifies the synthetic process by avoiding laborious protection and deprotection steps. sci-hub.boxnih.gov The reaction involves adding an allyl group to the aldehyde function of a starting sugar, such as D-galactose, D-glucose, or D-arabinose, to form a homoallylic alcohol. beilstein-journals.orgbeilstein-journals.org

This method has been successfully extended to the synthesis of higher aminosugars. beilstein-journals.orgnih.gov The process typically begins with the indium-mediated allylation of a readily available unprotected sugar. beilstein-journals.org The resulting two-carbon chain-elongated olefin is then subjected to further transformations to introduce the amino functionality. beilstein-journals.orgbeilstein-journals.org The indium-mediated reaction is often preferred over those using tin or zinc because it proceeds smoothly at room temperature with high diastereoselectivity. sci-hub.box

Table 1: Indium-Mediated Allylation of Unprotected Aldoses

| Starting Aldose | Product Type | Yield | Reference |

| D-Arabinose | Two-carbon chain elongated olefin | Quantitative | beilstein-journals.orgbeilstein-journals.org |

| D-Galactose | Two-carbon chain elongated olefin | Quantitative | beilstein-journals.orgbeilstein-journals.org |

| D-Glucose | Two-carbon chain elongated olefin | 70% | beilstein-journals.orgbeilstein-journals.org |

Stereoselective Epoxidation-Azide Opening Approaches

Following carbon chain elongation via indium-mediated allylation, a stereoselective epoxidation-azide opening strategy is employed to introduce the required nitrogen functionality at the C-2 position. beilstein-journals.orgbeilstein-journals.org The synthetic sequence proceeds as follows:

Ozonolysis and Aldehyde Formation: The double bond of the homoallylic alcohol product from the allylation step is cleaved through ozonolysis. This generates a 2-deoxyaldose, which is then treated with a base like triethylamine (B128534) to form an α,β-unsaturated aldehyde. beilstein-journals.orgbeilstein-journals.org

Stereoselective Epoxidation: The α,β-unsaturated aldehyde is then stereoselectively epoxidized. Organocatalytic methods, such as those using a chiral L-proline derived catalyst (Jørgensen's protocol) or Shi-type epoxidation with catalysts derived from sugars, are used to control the stereochemistry of the newly formed epoxide ring. beilstein-journals.orgbeilstein-journals.orgnih.gov

Regio- and Stereoselective Azide Opening: The crucial amino group is introduced by opening the allylic epoxide ring with an azide nucleophile, such as trimethylsilyl (B98337) azide (TMSN₃). beilstein-journals.orgnih.gov This reaction is often catalyzed by a palladium complex in a Tsuji–Trost-like reaction, which ensures high regio- and stereoselectivity. beilstein-journals.orgbeilstein-journals.org The azide attacks at the C-2 position, leading to the formation of a 2-azido-2-deoxy sugar.

Final Steps: The synthesis is completed by reducing the azide group to an amine, which is then acetylated to form the final 2-acetamido-2-deoxy sugar. beilstein-journals.orgnih.gov This is typically followed by a final deprotection step to remove any protecting groups used during the synthesis. beilstein-journals.org

Enzymatic Synthesis of Oligosaccharides Containing 2-Acetamido-2-deoxy-D-galacturonamide

Enzymatic methods offer a powerful alternative to chemical synthesis for constructing complex oligosaccharides. Enzymes operate under mild conditions and exhibit high regio- and stereoselectivity, often eliminating the need for complex protecting group strategies.

Glycosyltransferase-Catalyzed Assembly of Glycosidic Linkages

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated donor substrate to an acceptor molecule. They are responsible for the synthesis of most glycoconjugates in nature and are highly specific for both the donor and acceptor substrates, as well as for the linkage they create.

The synthesis of oligosaccharides containing 2-acetamido-2-deoxy sugar units can be achieved using specific glycosyltransferases. For instance, N-acetylglucosaminyltransferases (GnT) are used to synthesize potential substrates for complex glycan assembly. nih.gov A common strategy involves the chemical synthesis of a disaccharide donor, such as 2-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-3,4,6-tri-O-acetyl-α-D-mannopyranosyl bromide, which can then be used in glycosylation reactions to build larger oligosaccharides. nih.gov These enzymatic approaches are crucial for producing specific, biologically active oligosaccharide structures.

Use of Glycosidases (e.g., beta-N-acetylhexosaminidase) for Specific Bond Formation

While the natural function of glycosidases (or glycoside hydrolases) is to break down glycosidic bonds, they can be used for synthesis under specific reaction conditions. mdpi.com This synthetic activity, known as transglycosylation, involves the enzyme transferring a sugar from a donor to an acceptor molecule other than water. β-N-acetylhexosaminidases (EC 3.2.1.52) are particularly useful for this purpose. nih.gov

These enzymes, found in bacteria, fungi, and plants, can catalyze the formation of oligosaccharides containing N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc). mdpi.comnih.gov They operate through a substrate-assisted mechanism where the 2-acetamido group acts as the nucleophile. mdpi.com By using an activated donor substrate (e.g., a p-nitrophenyl glycoside) in high concentrations with a suitable acceptor, the transglycosylation reaction is favored over hydrolysis, leading to the formation of a new glycosidic bond. nih.gov This method has been successfully used to synthesize bioactive N-acetylhexosamine oligosaccharides, including core structures of human milk oligosaccharides. nih.govnih.gov